1-(2,2-Diethoxyethyl)pyrrolidin-3-ol
Description
1-(2,2-Diethoxyethyl)pyrrolidin-3-ol is a tertiary amine featuring a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a 2,2-diethoxyethyl group at the 1-position.
Properties
IUPAC Name |
1-(2,2-diethoxyethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-3-13-10(14-4-2)8-11-6-5-9(12)7-11/h9-10,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYJGWMZZIZUAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCC(C1)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol involves the reaction of pyrrolidine with diethyl oxalate under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The resulting product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
1-(2,2-Diethoxyethyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound has shown promise in biological studies due to its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol with key analogs:
Key Observations:
- Hydrophilicity vs. Lipophilicity: The diethoxyethyl substituent enhances solubility in polar solvents compared to aromatic substituents (e.g., phenylethyl or benzyl groups). Conversely, phenoxyethyl and phenylethyl analogs exhibit increased lipophilicity, favoring membrane permeability .
- Functional Group Impact: The aminoethyl derivative (C₆H₁₄N₂O) introduces a primary amine, enabling salt formation and pH-dependent reactivity, whereas ethoxy groups in the target compound may participate in hydrogen bonding .
Biological Activity
1-(2,2-Diethoxyethyl)pyrrolidin-3-ol is a pyrrolidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a pyrrolidine ring, which is known for its ability to interact with various biological targets, making it a candidate for therapeutic applications.
- Chemical Formula : C11H19NO3
- Molecular Weight : 215.28 g/mol
- CAS Number : 1343077-79-1
The biological activity of 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The diethoxyethyl substituent enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. A study highlighted that certain pyrrolidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and function.
Neuroprotective Effects
Pyrrolidine derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol to modulate neurotransmitter levels could provide insights into its potential use in treating conditions like Alzheimer's disease.
Analgesic Properties
Some studies suggest that compounds similar to 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol may exhibit analgesic effects by acting on opioid receptors or by influencing pain pathways in the central nervous system.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol | 50 | Staphylococcus aureus |
| 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol | 50 | Escherichia coli |
Neuroprotective Activity Assessment
In a neuroprotective study involving oxidative stress models, 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol was shown to reduce cell death by approximately 40% compared to untreated controls. This suggests a potential mechanism involving antioxidant activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
